N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1396806-87-3
VCID: VC7483496
InChI: InChI=1S/C18H21NO4/c1-2-22-15-9-5-13(6-10-15)17(20)19-12-18(21,14-7-8-14)16-4-3-11-23-16/h3-6,9-11,14,21H,2,7-8,12H2,1H3,(H,19,20)
SMILES: CCOC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Molecular Formula: C18H21NO4
Molecular Weight: 315.369

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide

CAS No.: 1396806-87-3

Cat. No.: VC7483496

Molecular Formula: C18H21NO4

Molecular Weight: 315.369

* For research use only. Not for human or veterinary use.

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide - 1396806-87-3

Specification

CAS No. 1396806-87-3
Molecular Formula C18H21NO4
Molecular Weight 315.369
IUPAC Name N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide
Standard InChI InChI=1S/C18H21NO4/c1-2-22-15-9-5-13(6-10-15)17(20)19-12-18(21,14-7-8-14)16-4-3-11-23-16/h3-6,9-11,14,21H,2,7-8,12H2,1H3,(H,19,20)
Standard InChI Key ASJNNDDHZSEFAS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide, reflects its intricate architecture (Fig. 1) . Key structural features include:

  • Cyclopropyl group: A strained three-membered carbon ring that influences steric and electronic properties.

  • Furan ring: An oxygen-containing heterocycle contributing to aromatic interactions.

  • Hydroxyethyl moiety: Enhances solubility and hydrogen-bonding capacity.

  • 4-ethoxybenzamide: A benzamide derivative with an ethoxy substituent at the para position.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₁NO₄
Molecular Weight315.4 g/mol
Canonical SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
InChI KeyASJNNDDHZSEFAS-UHFFFAOYSA-N

The SMILES string delineates the connectivity: the ethoxybenzamide group links to a hydroxyethyl backbone bearing cyclopropyl and furanyl substituents.

Physicochemical Characteristics

While experimental data on density, melting point, and solubility remain limited, computational models suggest moderate hydrophobicity (logP ~2.8) due to the ethoxy and benzamide groups . The hydroxyethyl moiety may improve aqueous solubility relative to purely aromatic analogs.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

Although detailed protocols are proprietary, general routes involve sequential coupling reactions:

  • Cyclopropanation: Introduction of the cyclopropyl group via transition metal-catalyzed reactions with diazo compounds .

  • Furan Synthesis: Paal-Knorr cyclization of 1,4-diketones or oxidative cyclization of alkynols.

  • Amide Coupling: Reaction of the hydroxyethyl intermediate with 4-ethoxybenzoyl chloride using carbodiimide-based coupling agents (e.g., EDCI) .

Critical challenges include stereochemical control at the hydroxyethyl center and minimizing side reactions during cyclopropanation.

Industrial Scalability

Continuous-flow reactors are theorized to enhance yield and purity by optimizing temperature and residence time during cyclopropanation . Catalytic systems employing ruthenium or rhodium complexes may improve atom economy.

Reactivity and Functionalization

Key Reaction Pathways

The compound’s functional groups enable diverse transformations:

  • Oxidation: The furan ring undergoes epoxidation or dihydroxylation with peracids or osmium tetroxide, respectively.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the benzamide carbonyl to a methylene group.

  • Substitution: Nucleophilic displacement of the ethoxy group with amines or thiols under acidic conditions.

Table 2: Representative Reactions and Products

Reaction TypeReagentsMajor Product
OxidationmCPBAFuran epoxide derivative
ReductionLiAlH₄, THFN-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzylamine
SubstitutionNH₃, H₂SO₄4-Aminobenzamide analog

Comparative Analysis with Analogues

Table 3: Structural and Functional Analogues

CompoundKey DifferencesBioactivity
4-Ethoxy-N-(2-hydroxyethyl)benzamideLacks cyclopropyl and furan groupsModerate antimicrobial
N-Cyclopropyl-2-furanmethanamideSimpler backbone, no benzamideWeak enzyme inhibition
β-Amidomethyl vinyl sulfones Sulfone vs. benzamide coreAntiviral (Chikungunya)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator